molecular formula C21H29N5O3 B2720827 N-(2-ethoxyphenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide CAS No. 946372-72-1

N-(2-ethoxyphenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide

Cat. No.: B2720827
CAS No.: 946372-72-1
M. Wt: 399.495
InChI Key: NEWFABHHNKZHSW-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is a piperazine-carboxamide derivative characterized by:

  • A 2-ethoxyphenyl group attached to the carboxamide nitrogen.
  • A pyrimidin-4-yl core substituted with a methyl group at position 2 and an isopropoxy group at position 4.
  • A piperazine ring bridging the carboxamide and pyrimidine moieties.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-4-(2-methyl-6-propan-2-yloxypyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O3/c1-5-28-18-9-7-6-8-17(18)24-21(27)26-12-10-25(11-13-26)19-14-20(29-15(2)3)23-16(4)22-19/h6-9,14-15H,5,10-13H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWFABHHNKZHSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethoxyphenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is a piperazine derivative that has attracted attention for its potential biological activities, particularly in medicinal chemistry. Its molecular formula is C21H29N5O3C_{21}H_{29}N_{5}O_{3} with a molecular weight of approximately 421.5 g/mol. This compound is characterized by a piperazine ring substituted with an ethoxyphenyl group and a pyrimidine derivative, which contributes to its diverse biological activity.

The biological activity of this compound may be attributed to its interactions with specific cellular targets, influencing various biochemical pathways. Preliminary studies suggest that it may interact with neurotransmitter receptors or enzymes involved in signal transduction, potentially modulating cellular functions such as enzyme activity and neurotransmission .

Pharmacological Properties

Piperazine derivatives are known for their broad pharmacological properties, including:

  • Antidepressant Activity : Some piperazine compounds have shown efficacy in treating depression by modulating serotonin and norepinephrine levels.
  • Antipsychotic Effects : Certain derivatives exhibit antipsychotic properties through dopamine receptor antagonism.
  • Anti-anxiety Properties : Compounds in this class can also act as anxiolytics by affecting GABAergic systems.

This compound's specific activity profile remains under investigation, but its structural characteristics suggest potential applications in treating mood disorders and anxiety-related conditions .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity IC50/EC50 Values Reference
Antiviral Activity0.20 μM
Neurotransmitter ModulationNot specified
Antioxidative ActivityNot specified

Case Study 1: Antiviral Potential

In a study examining the antiviral properties of heterocyclic compounds, this compound exhibited significant antiviral activity at low micromolar concentrations, indicating its potential as a lead compound for developing antiviral agents .

Case Study 2: Neuroprotective Effects

Research into the neuroprotective effects of similar piperazine derivatives revealed that modifications on the piperazine structure could enhance antioxidant activity. This suggests that this compound might also possess neuroprotective properties through mechanisms involving reactive oxygen species (ROS) reduction and mitochondrial stabilization .

Scientific Research Applications

Chemical Properties and Structure

This compound is classified as a piperazine derivative, characterized by a piperazine ring substituted with an ethoxyphenyl group and a pyrimidine moiety. The molecular formula is C21H29N5O3C_{21}H_{29}N_{5}O_{3} with a molecular weight of approximately 421.5 g/mol. The unique structure contributes to its diverse biological activities, making it a subject of interest in drug design and development.

Medicinal Chemistry Applications

  • Antidepressant and Antipsychotic Potential :
    Piperazine derivatives are known for their pharmacological properties, including their use as antidepressants and antipsychotics. N-(2-ethoxyphenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide may exhibit similar effects due to its structural similarities to other known psychoactive compounds.
  • Anticancer Activity :
    Preliminary studies suggest that this compound may interact with biological targets involved in cancer cell proliferation and survival. Research has indicated that piperazine derivatives can exhibit cytotoxic effects against various cancer cell lines, making them promising candidates for further investigation in cancer therapy .
  • Neurotransmission Modulation :
    The compound's mechanism of action likely involves interactions with neurotransmitter receptors or enzymes, potentially influencing neurotransmission pathways. This suggests its potential utility in treating neurological disorders.

Biological Research Applications

  • Enzyme Inhibition Studies :
    This compound may serve as an inhibitor for specific enzymes involved in metabolic pathways of diseases. Understanding its inhibitory effects could pave the way for developing new therapeutic agents targeting metabolic disorders .
  • Signal Transduction Pathway Exploration :
    The compound's ability to modulate cellular signaling pathways makes it a valuable tool for studying signal transduction mechanisms in various biological systems, particularly those related to cancer and neurological functions.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions, starting from simpler precursors to form the final product through specific coupling reactions. The detailed mechanism of action is still under investigation; however, it is hypothesized that the compound interacts with specific receptors or enzymes, modulating biochemical pathways critical for cellular functions.

Case Studies and Research Findings

Several studies have been conducted to evaluate the pharmacological potential of piperazine derivatives, including this compound:

StudyFindings
Aziz-ur-Rehman et al. (2018)Investigated various piperazine derivatives for anticancer activity; some showed low IC50 values indicating strong cytotoxicity against cancer cell lines .
Mechanistic StudiesOngoing research into the interaction of this compound with neurotransmitter systems suggests potential applications in treating mood disorders.

Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Ring

The pyrimidine ring’s substituents significantly influence physicochemical and biological properties. Key analogs include:

Compound Name Pyrimidine Substituents (Position) Key Structural Differences Melting Point (°C) Yield (%) Source
N-(2-ethoxyphenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide 2-methyl, 6-phenoxy Phenoxy (vs. isopropoxy) at position 6 Not reported Not reported
A25 (Quinazolinone-based) 4-oxo-3,4-dihydroquinazolin-2-yl Pyrimidine replaced with quinazolinone core 191.2–202.8 47.8–54.1
ML267 (Pyridine-based) 3-chloro-5-(trifluoromethyl)pyridin-2-yl Pyrimidine replaced with pyridine Not reported Not reported

Key Observations :

  • Replacement of the pyrimidine with a quinazolinone core (A25) introduces hydrogen-bonding capabilities via the carbonyl group, which could alter receptor binding .

Variations in the Aromatic Carboxamide Substituent

The substituent on the phenyl ring of the carboxamide moiety modulates electronic and steric properties:

Compound Name Carboxamide Substituent Key Differences Melting Point (°C) Yield (%) Source
Target Compound 2-ethoxyphenyl Ethoxy at ortho position Not reported Not reported N/A
A2 (Quinazolinone series) 3-fluorophenyl Fluoro at meta position 189.5–192.1 52.2
A4 (Quinazolinone series) 2-chlorophenyl Chloro at ortho position 197.9–199.6 45.2
A18 (Methoxy-substituted) 4-methoxyphenyl Methoxy at para position 184.9–186.9 Not reported

Key Observations :

  • The 2-ethoxy group in the target compound introduces steric bulk at the ortho position, which may hinder rotation and stabilize specific conformations for receptor interaction.

Piperazine Ring Modifications

The piperazine ring’s substitution pattern affects conformational flexibility and binding:

Compound Name Piperazine Substituents Key Differences Biological Activity Source
Target Compound 6-isopropoxy-2-methylpyrimidin-4-yl Pyrimidine-linked Not reported N/A
CPIPC (TRPV1 agonist) 5-chloropyridin-2-yl Pyridine-linked Partial TRPV1 agonism
p-MPPI (5-HT1A antagonist) p-iodobenzamidoethyl group Extended benzamidoethyl chain Serotonin receptor antagonism

Key Observations :

  • Bulkier substituents (e.g., p-iodobenzamidoethyl in p-MPPI) are associated with receptor antagonism, suggesting that substituent size impacts functional outcomes .

Melting Points and Yields

  • The target compound’s analogs in the quinazolinone series (A25–A30) exhibit higher melting points (191–202°C) compared to methoxy-substituted derivatives (A16–A18: 184–190°C), likely due to enhanced crystallinity from hydrogen bonding in the quinazolinone core .
  • Synthetic yields for carboxamide derivatives range from 45–57% , with electron-deficient aryl groups (e.g., chlorophenyl in A4) showing slightly lower yields, possibly due to steric or electronic challenges during coupling .

Functional Implications and Hypotheses

While direct biological data for the target compound are unavailable, insights can be extrapolated:

  • Anticancer Potential: The amuvatinib derivative (compound 6) with a thienopyrimidine-piperazine scaffold demonstrates mitochondrial toxicity under glucose starvation, hinting that the target compound’s pyrimidine group could similarly disrupt cancer cell metabolism .

Q & A

Basic: What synthetic strategies are recommended for synthesizing N-(2-ethoxyphenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide?

Methodological Answer:
The synthesis typically involves multi-step reactions:

  • Pyrimidine Core Formation : Cyclization of hydrazine derivatives with diketones or keto acids under acidic/basic conditions to form the 2-methylpyrimidin-4-yl moiety .
  • Piperazine Functionalization : Coupling the pyrimidine intermediate with a piperazine-carboxamide scaffold using reagents like EDCI or DCC to form the amide bond .
  • Ethoxyphenyl and Isopropoxy Group Introduction : Alkylation or nucleophilic substitution reactions to attach the 2-ethoxyphenyl and 6-isopropoxy groups .
  • Optimization : Critical parameters include solvent choice (e.g., acetonitrile for polar aprotic conditions), temperature (reflux for 4–5 hours), and purification via column chromatography . Structural confirmation requires NMR (1H/13C), mass spectrometry, and elemental analysis .

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